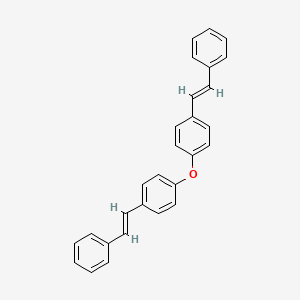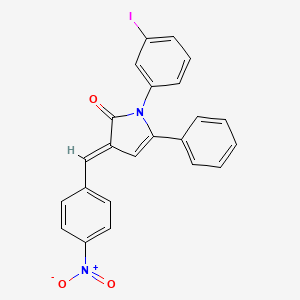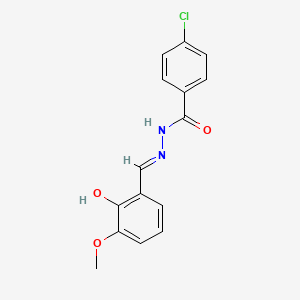![molecular formula C23H21NO2 B11692900 4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-8-carboxylic acid](/img/structure/B11692900.png)
4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-8-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-8-carbonsäure ist eine komplexe organische Verbindung mit einer einzigartigen polycyclischen Struktur.
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-8-carbonsäure beinhaltet typischerweise mehrstufige organische Reaktionen. Der Prozess beginnt oft mit der Bildung der polycyclischen Kernstruktur durch Cyclisierungsreaktionen. Zu den wichtigsten Schritten gehören:
Cyclisierung: Bildung des polycyclischen Kerns durch intramolekulare Cyclisierung.
Funktionalisierung: Einführung von funktionellen Gruppen wie Carbonsäure.
Reinigung: Isolierung und Reinigung des Endprodukts mithilfe von Techniken wie Chromatographie.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann skalierbare Synthesewege umfassen, die eine hohe Ausbeute und Reinheit gewährleisten. Techniken wie Durchflusschemie und automatisierte Synthese können zur Optimierung des Produktionsprozesses eingesetzt werden.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-8-carboxylic acid typically involves multi-step organic reactions. The process often starts with the formation of the core polycyclic structure through cyclization reactions. Key steps may include:
Cyclization: Formation of the polycyclic core through intramolecular cyclization.
Functionalization: Introduction of functional groups such as carboxylic acid.
Purification: Isolation and purification of the final product using techniques like chromatography.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-8-carbonsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Umwandlung bestimmter funktioneller Gruppen in ihre oxidierten Formen.
Reduktion: Reduktion von Doppelbindungen oder anderen reduzierbaren Gruppen.
Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator.
Substitution: Reagenzien wie Halogene oder Nucleophile unter geeigneten Bedingungen.
Wichtige gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen vorhandenen funktionellen Gruppen und den Reaktionsbedingungen ab. Beispielsweise kann die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Alkane liefern kann.
Wissenschaftliche Forschungsanwendungen
4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-8-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Potenzieller Einsatz als Gerüst für die Medikamentenentwicklung aufgrund seiner einzigartigen Struktur.
Materialwissenschaften: Untersuchung seiner Eigenschaften für den Einsatz in fortschrittlichen Materialien.
Biologische Studien: Untersuchung seiner biologischen Aktivität und potenziellen therapeutischen Wirkungen.
5. Wirkmechanismus
Der Wirkmechanismus von 4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-8-carbonsäure beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen. Dazu können Enzyme, Rezeptoren oder andere Proteine gehören. Die polycyclische Struktur der Verbindung ermöglicht es ihr, in Bindungsstellen einzudringen und biologische Signalwege zu modulieren.
Wirkmechanismus
The mechanism of action of 4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-8-carboxylic acid involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s polycyclic structure allows it to fit into binding sites and modulate biological pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Derivate der 4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-8-carbonsäure: Varianten mit verschiedenen Substituenten.
Andere polycyclische Verbindungen: Verbindungen mit ähnlichen polycyclischen Strukturen, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
Die Einzigartigkeit von 4c,7,7a,8,10,10a,11,13a-Octahydrobenzo[f]cyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinolin-8-carbonsäure liegt in ihrer spezifischen Anordnung von Ringen und funktionellen Gruppen, die ihr einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C23H21NO2 |
|---|---|
Molekulargewicht |
343.4 g/mol |
IUPAC-Name |
8-azahexacyclo[13.7.1.02,6.08,23.010,14.016,21]tricosa-1(22),3,12,15(23),16,18,20-heptaene-9-carboxylic acid |
InChI |
InChI=1S/C23H21NO2/c25-23(26)22-18-10-4-9-17(18)20-16-7-2-1-5-13(16)11-19-15-8-3-6-14(15)12-24(22)21(19)20/h1-5,7-9,11,14-15,17-18,22H,6,10,12H2,(H,25,26) |
InChI-Schlüssel |
MQUABYFVEIZLIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CC2C1CN3C(C4CC=CC4C5=C3C2=CC6=CC=CC=C65)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11692822.png)

![4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-N-(4-methoxyphenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11692837.png)
![4-[(E)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-2-methoxyphenyl 2-chloro-4,5-difluorobenzoate](/img/structure/B11692859.png)

![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692871.png)


![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692890.png)
![Propyl {[3-cyano-6-hydroxy-4-(4-hydroxyphenyl)-4,5-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11692897.png)

![2-(1H-benzotriazol-1-yl)-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11692913.png)
![(1-methyl-4-{[(E)-(3-nitrophenyl)methylidene]amino}-1H-pyrazol-5-yl)(morpholin-4-yl)methanone](/img/structure/B11692920.png)

